molecular formula C13H14Cl2O B2833210 1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287288-32-6

1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane

Cat. No. B2833210
CAS RN: 2287288-32-6
M. Wt: 257.15
InChI Key: ASTRWHDDLXIENV-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes are a class of organic compounds characterized by a unique structure that consists of a three-membered ring flanked by two other carbon atoms . They are of interest in medicinal chemistry due to their potential as bioisosteres .


Synthesis Analysis

The synthesis of BCP derivatives has been a topic of research interest. A continuous flow process to generate [1.1.1]propellane, which can be derivatized into various BCP species, has been reported . This process was realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .


Chemical Reactions Analysis

BCPs can undergo a variety of chemical reactions. For example, a continuous photochemical transformation of [1.1.1]propellane into valuable BCPs bearing mixed ester/acyl chloride moieties has been developed .


Physical And Chemical Properties Analysis

BCPs have unique physical and chemical properties due to their distinctive structure. For instance, the replacement of a BCP as a bioisostere in drug molecules can influence their permeability, aqueous solubility, and in vitro metabolic stability .

Future Directions

The use of BCPs as bioisosteres in drug design is a promising area of future research . Additionally, the development of new synthetic methods to access BCPs and their derivatives is an important direction for future studies .

properties

IUPAC Name

1-(2-chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O/c1-16-9-2-3-10(11(15)4-9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTRWHDDLXIENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC(C2)(C3)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane

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